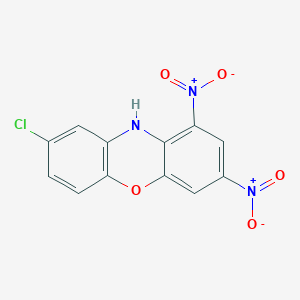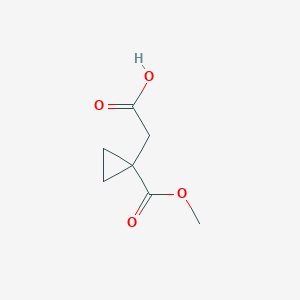
8-chloro-1,3-dinitro-10H-phenoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-chloro-1,3-dinitro-10H-phenoxazine is a chemical compound with the molecular formula C12H6ClN3O5 and a molecular weight of 307.64614 .
Molecular Structure Analysis
The molecular structure of 8-chloro-1,3-dinitro-10H-phenoxazine consists of a phenoxazine core, which is a tricyclic compound containing two benzene rings fused to a central oxazine ring. This core is substituted at the 8-position with a chlorine atom and at the 1,3-positions with nitro groups .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-chloro-1,3-dinitro-10H-phenoxazine, such as its melting point, boiling point, and density, are not specified in the sources I found .Wissenschaftliche Forschungsanwendungen
Material Science
Phenoxazine derivatives, including 8-chloro-1,3-dinitro-10H-phenoxazine, have been extensively studied for their applications in material science . They are known for their potential in creating advanced materials with enhanced properties. These compounds can be used in the development of new polymers, coatings, and electronic materials that require specific characteristics such as increased durability, improved thermal stability, and enhanced electrical conductivity.
Organic Light-Emitting Diodes (OLEDs)
In the field of optoelectronics, phenoxazine compounds are valuable for their use in OLEDs . They serve as core components in the development of thermally activated delayed fluorescent compounds, which are crucial for the efficiency and performance of OLEDs. The electron-donating properties of phenoxazine make it an excellent candidate for creating full-color displays with high brightness and lower energy consumption.
Photoredox Catalysis
Phenoxazine-based compounds are emerging as sustainable alternatives to traditional photoredox catalysts . They are being designed to be strong excited-state reductants with advanced photophysical and electrochemical properties. This makes them suitable for applications in green chemistry, where they can facilitate reactions under mild conditions using light as a renewable energy source.
Dye-Sensitized Solar Cells (DSSCs)
Dye-sensitized solar cells benefit from the incorporation of phenoxazine derivatives as sensitizers . These compounds help to improve the power conversion efficiency of DSSCs by enhancing the light absorption and charge transfer processes. The structural flexibility of phenoxazine allows for the fine-tuning of its photophysical properties to optimize solar cell performance.
Chemotherapy
The phenoxazine scaffold is a part of certain chemotherapy drugs, such as actinomycin D, which has been used to treat various tumors . Research indicates that phenoxazine derivatives can act as multidrug resistance modulators in cancerous cells, suggesting their potential role in overcoming chemotherapy resistance.
Biological Applications
Phenoxazine derivatives exhibit a wide range of biological activities, including antioxidant, antidiabetic, antimalarial, anti-Alzheimer, antiviral, anti-inflammatory, and antibiotic properties . This makes them valuable in pharmacological research for the development of new drugs and therapeutic agents.
Wirkmechanismus
Target of Action
Phenoxazine derivatives have been found to have numerous applications in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells and chemotherapy . They have antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory and antibiotic properties . .
Mode of Action
Phenoxazine derivatives have been shown to interact with various biological targets due to their diverse biological activities .
Biochemical Pathways
Phenoxazine derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Phenoxazine derivatives have been found to have a wide range of effects at the molecular and cellular level due to their diverse biological activities .
Eigenschaften
IUPAC Name |
8-chloro-1,3-dinitro-10H-phenoxazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClN3O5/c13-6-1-2-10-8(3-6)14-12-9(16(19)20)4-7(15(17)18)5-11(12)21-10/h1-5,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCRPQSFUBUINC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-1,3-dinitro-10H-phenoxazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-6-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2591601.png)

![4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B2591604.png)
![N-[(2-chlorophenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2591605.png)
![(E)-4-{4-[(Tert-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2591606.png)
![N-(2-fluorobenzyl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2591607.png)

![3-(2-chloro-6-fluorophenyl)-N-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B2591611.png)




![3-[(2-Chloro-6-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2591621.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2,8-dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxamide](/img/structure/B2591623.png)